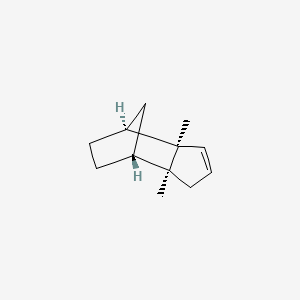![molecular formula C12H8Br2Cl6 B11944001 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 20389-65-5](/img/structure/B11944001.png)
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique structure and multiple halogen substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multiple steps, starting from simpler precursors. One common method involves the bromination and chlorination of a tetracyclic dodecene precursor under controlled conditions. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure compound.
化学反応の分析
Types of Reactions
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce partially dehalogenated compounds.
科学的研究の応用
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Investigated for potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism by which 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The pathways involved often include halogen bonding and electron transfer mechanisms.
類似化合物との比較
Similar Compounds
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid
- 1,7-dibromo-3,4,9,10-tetracarboxylic acid dianhydride
- Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro
Uniqueness
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene is unique due to its specific arrangement of bromine and chlorine atoms on a tetracyclic dodecene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
20389-65-5 |
|---|---|
分子式 |
C12H8Br2Cl6 |
分子量 |
524.7 g/mol |
IUPAC名 |
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H8Br2Cl6/c13-6-2-1-3(7(6)14)5-4(2)10(17)8(15)9(16)11(5,18)12(10,19)20/h2-7H,1H2 |
InChIキー |
SUSUGGDVAULJNM-UHFFFAOYSA-N |
正規SMILES |
C1C2C3C(C1C(C2Br)Br)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


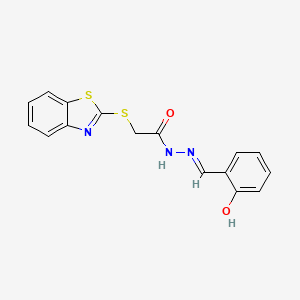




![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
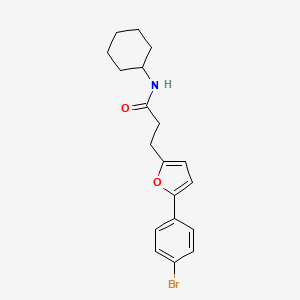
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

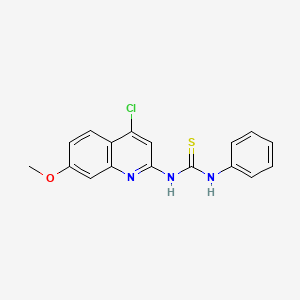
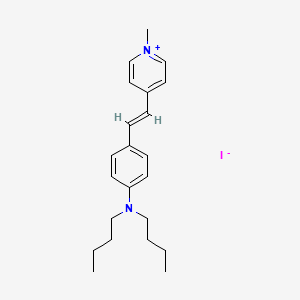

![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
